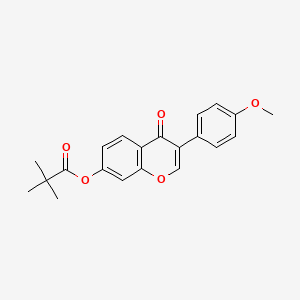

![molecular formula C14H11N5OS B2525626 benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797142-46-1](/img/structure/B2525626.png)

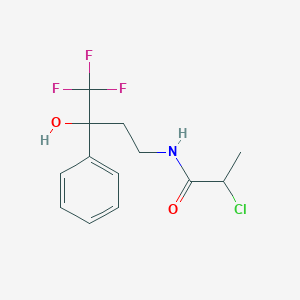

benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis and Structure Analysis

The synthesis of benzimidazo[1,2-c][1,2,3]thiadiazoles involves the reaction of (1-Amino-1H-benzimidazol-2-yl)methanol with thionyl chloride to afford 3-chlorobenzimidazo[1,2-c][1,2,3]thiadiazole, which can further react with various nucleophiles to yield different products. The solvent's nature significantly influences the reaction outcome. The structures of the synthesized compounds, including di(benzimidazo[1,2-c][1,2,3]thiadiazol-3-yl)sulfide, were confirmed using single-crystal X-ray analysis, demonstrating the successful formation of this novel ring system .

Chemical Reactions Analysis

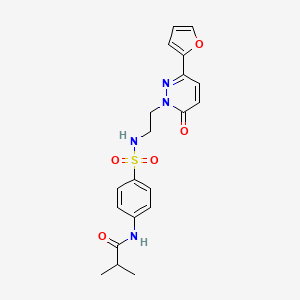

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new anti-mycobacterial chemotype. A series of structurally diverse benzo[d]thiazole-2-carboxamides were synthesized and subjected to in vitro testing against Mycobacterium tuberculosis. The compounds with a 5-trifluoromethyl group showed promising anti-mycobacterial potential with low cytotoxicity, indicating the importance of functional group modification in enhancing biological activity. A CoMFA model was used to establish a quantitative structure-activity relationship, showing a high correlation between predicted and actual activities .

Molecular Structure Analysis

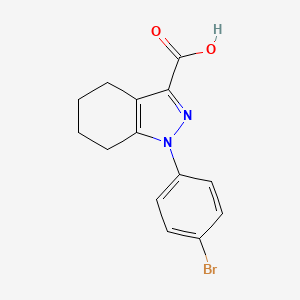

A novel heterocyclic compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was synthesized and characterized using various spectroscopic methods and single-crystal X-ray diffraction. The molecular geometry was optimized using density functional theory (DFT), and the experimental data were in excellent agreement with the calculated values. Additionally, the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties of the molecule were investigated, providing insights into the electronic characteristics of the compound .

Physical and Chemical Properties Analysis

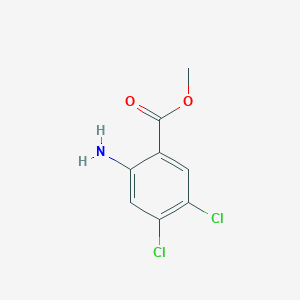

The antimicrobial and antioxidant activities of a series of new heterocyclic compounds, including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related derivatives, were evaluated. The compounds displayed high activity against various bacterial strains and Candida albicans. The quantitative structure-activity relationships indicated a strong correlation between molecular descriptors and antioxidant activity. Molecular docking studies of the most active antibacterial compound against the dihydropteroate synthase enzyme showed comparable scores to the reference antibiotic, suggesting potential mechanisms of action .

Case Studies and Applications

The research on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as anti-mycobacterial agents is particularly relevant as a case study. Seventeen compounds from the synthesized series exhibited anti-mycobacterial potential, with six compounds showing low cytotoxicity and a promising therapeutic index. These findings highlight the potential of these compounds as new treatments for tuberculosis, a significant global health concern .

In another case, the synthesis of compounds containing a benzofuran moiety, such as 2,3-dihydro-1,3,4-thiadiazole and triazolino[4,3-a]pyrimidine, demonstrated high inhibitory growth against both gram-positive and gram-negative bacteria. This research provides a foundation for developing new antimicrobial agents with a benzofuran core structure .

科学的研究の応用

Molecular Aggregation and Spectroscopic Studies

Research on derivatives like 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol demonstrates the solvent effects on molecular aggregation, which is crucial for understanding the photophysical properties of such compounds. Spectroscopic studies reveal that solvent type significantly influences fluorescence emission spectra, indicating potential applications in fluorescence-based sensors and organic electronics (Matwijczuk et al., 2016).

Heterocyclic System Synthesis with Anti-HIV Activity

The synthesis of benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines, a new heterocyclic system, highlights the potential for developing novel therapeutic agents. A specific derivative exhibited anti-HIV activity, suggesting these structures may serve as a basis for designing drugs targeting various diseases (Brukštus et al., 2000).

Organic Semiconductors

The implementation of benzo[d][1,2,3]thiadiazole (isoBT) derivatives in semiconducting polymers for optoelectronic applications demonstrates their versatility. Such materials can be used in solar cells, transistors, and photodetectors, highlighting the potential of thiadiazole derivatives in advanced material science (Chen et al., 2016).

Antitumor and Antioxidant Agents

The synthesis of new fused and binary 1,3,4‐thiadiazoles as potential antitumor and antioxidant agents underscores the therapeutic applications of thiadiazole derivatives. Such compounds show promise in cancer treatment, emphasizing the importance of exploring benzo[c][1,2,5]thiadiazol-5-yl derivatives for similar applications (Hamama et al., 2013).

Antimicrobial Agents

Thiadiazolopyrimidine derivatives have been evaluated for their antimicrobial activity, demonstrating significant potential against various microbial strains. This suggests that benzo[c][1,2,5]thiadiazol-5-yl derivatives could be explored for developing new antimicrobial agents, contributing to the fight against resistant microbial infections (Maddila et al., 2016).

作用機序

Pyrido[2,3-d]pyrimidines

are one of the most important classes of fused heterocyclic systems due to their wide range of biological activity. Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities . For example, the compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .

特性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5OS/c20-14(9-1-2-12-13(5-9)18-21-17-12)19-4-3-11-10(7-19)6-15-8-16-11/h1-2,5-6,8H,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBTYYIFRVKDNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride](/img/structure/B2525546.png)

![Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2525548.png)

![2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525549.png)

![(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2525553.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2525559.png)

![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-ynamide](/img/structure/B2525564.png)